molecular formula C14H12N2O B8724823 4-[(5-Ethyl-1H-pyrrol-2-yl)carbonyl]benzonitrile

4-[(5-Ethyl-1H-pyrrol-2-yl)carbonyl]benzonitrile

Cat. No. B8724823
M. Wt: 224.26 g/mol
InChI Key: HYMIRLPQMORHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153854B2

Procedure details

To a solution of 2-ethyl-1H-pyrrole in toluene (120 mL) was added dropwise 1M methylmagnesium bromide in tetrahydrofuran (170 mL) in a dry ice-acetone bath below −60° C. over 30 minutes. Then the mixture was stirred in an ice-water bath for 40 minutes. To this reaction mixture was added S-(2-pyridinyl) 4-cyanobenzenecarbothioate (15.2 g) portionwise over 10 minutes in a dryice-acetone bath. After 1.5 hours stirring, saturated ammonium chloride (100 mL) was added therein and the reaction mixture was allowed to ambient temperature. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with 1N sodium hydroxide (100 mL) twice, water, and brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was triturated with isopropyl ether to give 4-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]benzonitrile (12.7 g) as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
S-(2-pyridinyl) 4-cyanobenzenecarbothioate
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][CH:5]=[CH:6][CH:7]=1)[CH3:2].C[Mg]Br.[C:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:27])SC2C=CC=CN=2)=[CH:15][CH:14]=1)#[N:12].[Cl-].[NH4+]>C1(C)C=CC=CC=1.O1CCCC1>[CH2:1]([C:3]1[NH:4][C:5]([C:19]([C:16]2[CH:15]=[CH:14][C:13]([C:11]#[N:12])=[CH:18][CH:17]=2)=[O:27])=[CH:6][CH:7]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
S-(2-pyridinyl) 4-cyanobenzenecarbothioate
Quantity
15.2 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C(SC1=NC=CC=C1)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred in an ice-water bath for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 1.5 hours stirring
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was allowed to ambient temperature
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with 1N sodium hydroxide (100 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and brine, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with isopropyl ether

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)C1=CC=C(N1)C(=O)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.